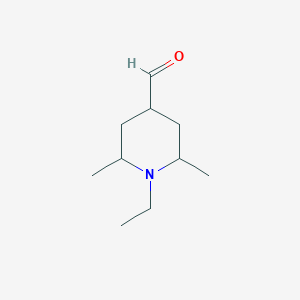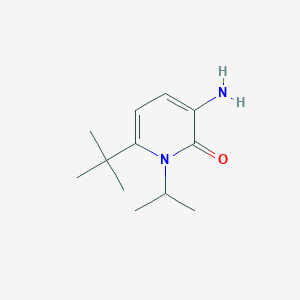
3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic organic compound It features a pyridine ring substituted with an amino group, a tert-butyl group, and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridine Ring: Starting with a suitable precursor, such as a β-keto ester, the pyridine ring can be constructed through a cyclization reaction.
Substitution Reactions: The tert-butyl and isopropyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Optimized Reaction Conditions: Control of temperature, pressure, and solvent to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Fully saturated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
作用机制
The mechanism of action of 3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one depends on its specific application:
Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Materials Science: Its electronic properties may be exploited in the design of new materials with specific functionalities.
相似化合物的比较
Similar Compounds
3-Amino-6-tert-butyl-1-(propan-2-yl)pyridine: Lacks the dihydropyridinone structure.
6-tert-Butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one: Lacks the amino group.
Uniqueness
3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H20N2O |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
3-amino-6-tert-butyl-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C12H20N2O/c1-8(2)14-10(12(3,4)5)7-6-9(13)11(14)15/h6-8H,13H2,1-5H3 |
InChI 键 |
CRVCWMFDKNCEGL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=CC=C(C1=O)N)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


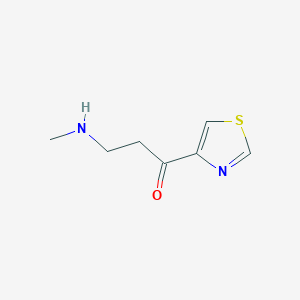
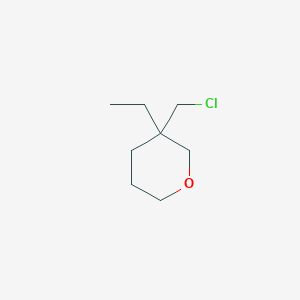
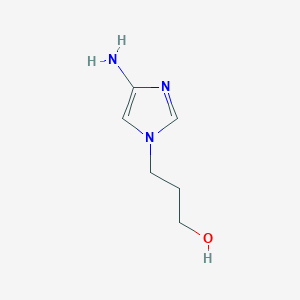
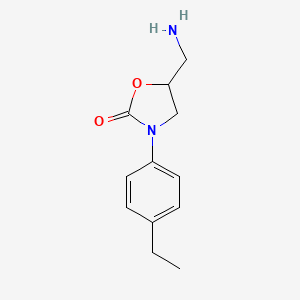
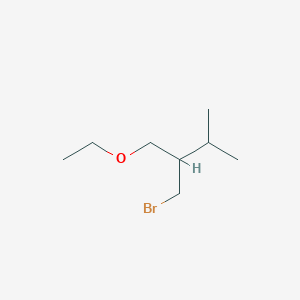
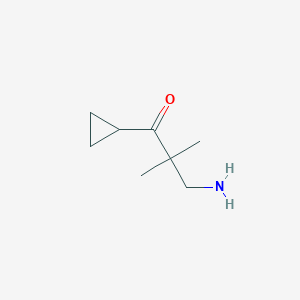
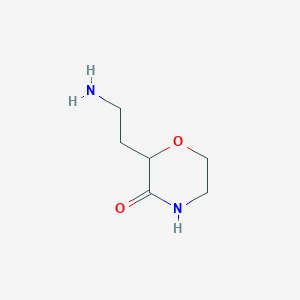
![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL](/img/structure/B13178929.png)
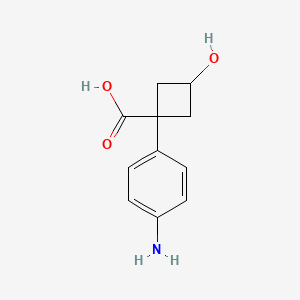
![(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13178958.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B13178974.png)
![3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13178977.png)
